2-Isopropoxy-3-methyl-benzoic acid
Description
2-Isopropoxy-3-methyl-benzoic acid (IUPAC name: 3-methyl-2-(propan-2-yloxy)benzoic acid) is a substituted benzoic acid derivative characterized by an isopropoxy group at the 2-position and a methyl group at the 3-position of the aromatic ring. This structural arrangement confers unique steric and electronic properties, influencing its solubility, acidity, and reactivity. The isopropoxy group enhances lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), while the methyl group introduces additional steric constraints that may affect molecular packing and intermolecular interactions .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-7(2)14-10-8(3)5-4-6-9(10)11(12)13/h4-7H,1-3H3,(H,12,13) |
InChI Key |
JWJROCGWYJMKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The compound’s closest structural analogues include:
Key Findings :
- Para-substituted analogues (e.g., 4-isopropoxy-3-methylbenzoic acid) often exhibit higher melting points due to improved crystal packing .
- Electronic Effects : Electron-donating groups (e.g., isopropoxy) at the ortho position decrease carboxylic acid acidity relative to electron-withdrawing groups (e.g., fluoro in 2-fluoro-4-methoxybenzoic acid) .
- Lipophilicity : Bulkier substituents like isopropoxy enhance logP values compared to methoxy or hydroxy groups, impacting bioavailability and membrane permeability in drug design .
Functional Group Comparisons
- Carboxylic Acid vs. Boronic Acid : Unlike phenylboronic acids (e.g., 3-methoxy-4-(methoxycarbonyl)phenylboronic acid), this compound lacks cross-coupling reactivity but offers stability in aqueous environments, making it preferable for formulations requiring pH resistance .
- Hydroxy vs. Isopropoxy : Replacing the hydroxy group (e.g., in 2-hydroxy-3,5-di(propan-2-yl)benzoic acid) with isopropoxy reduces hydrogen-bonding capacity, altering solubility and thermal stability .
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